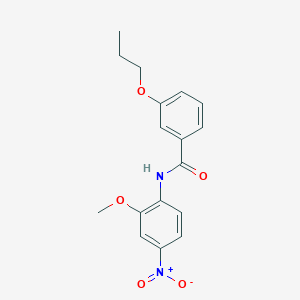
N-(4-sec-butylphenyl)-3-phenylbutanamide
Overview
Description
N-(4-sec-butylphenyl)-3-phenylbutanamide, commonly known as JNJ-7925476, is a novel and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in 2008 by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. Since then, it has been extensively studied for its potential therapeutic applications in various diseases and disorders.
Mechanism of Action
JNJ-7925476 selectively binds to and blocks the cannabinoid CB1 receptor, which is primarily expressed in the brain and central nervous system. This receptor plays a key role in regulating appetite, metabolism, and reward pathways, as well as mediating the psychoactive effects of marijuana. By blocking this receptor, JNJ-7925476 can modulate these pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose metabolism and insulin sensitivity in models of metabolic syndrome. It has also been found to reduce drug-seeking behavior in animal models of drug addiction. These effects are thought to be mediated by the blockade of the CB1 receptor in the brain and central nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using JNJ-7925476 in lab experiments is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. Additionally, its novel structure and mechanism of action make it a valuable tool for studying the role of the CB1 receptor in various physiological and pathological processes. However, one limitation is that its synthesis is relatively complex and may require specialized equipment and expertise.
Future Directions
There are several potential future directions for research on JNJ-7925476. One area of interest is its potential as a treatment for obesity and metabolic syndrome, as it has been shown to improve these conditions in animal models. Another area of interest is its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to elucidate the precise mechanisms by which JNJ-7925476 modulates appetite, metabolism, and reward pathways in the brain.
Scientific Research Applications
JNJ-7925476 has been studied extensively for its potential therapeutic applications in various diseases and disorders, including obesity, metabolic syndrome, and drug addiction. It has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose metabolism and insulin sensitivity in models of metabolic syndrome. Additionally, it has been found to reduce drug-seeking behavior in animal models of drug addiction.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-4-15(2)18-10-12-19(13-11-18)21-20(22)14-16(3)17-8-6-5-7-9-17/h5-13,15-16H,4,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOCBKYRLUKSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-fluorophenoxy)propyl]-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3974729.png)
![2-(4-bromophenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3974732.png)
![1-butyl-3-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3974743.png)
![ethyl 4-(cyclopropylmethyl)-1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B3974754.png)

![4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3974765.png)

![1-isobutyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3974780.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3974788.png)

![4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3974799.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3974814.png)
![1-[4-biphenylyl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3974815.png)
![2-[(3-phenylbutanoyl)amino]benzamide](/img/structure/B3974816.png)